molecular formula C10H12BrFO B1280761 4-Bromo-1-butoxy-2-fluorobenzene CAS No. 54509-63-6

4-Bromo-1-butoxy-2-fluorobenzene

Cat. No. B1280761
CAS RN: 54509-63-6
M. Wt: 247.1 g/mol
InChI Key: NCNAZASEERQBRT-UHFFFAOYSA-N
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Description

“4-Bromo-1-butoxy-2-fluorobenzene” is a chemical compound with the CAS Number: 54509-63-6 . It has a molecular weight of 247.11 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-butoxy-2-fluorobenzene . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-1-butoxy-2-fluorobenzene” are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis of Synthons : 4-Bromo-1-butoxy-2-fluorobenzene is used in preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a versatile synthon crucial for 18F-arylation reactions and Pd-catalyzed coupling. This process involves nucleophilic aromatic substitution reactions (Ermert et al., 2004).
  • Ultrasound-Assisted Preparation : The preparation of 1-butoxy-4-nitrobenzene, a derivative, is enhanced using ultrasound irradiation in a phase-transfer catalysis condition. This approach significantly improves the reaction's efficiency (Harikumar & Rajendran, 2014).

Chemical Properties and Reactions

  • Photofragment Spectroscopy : Studies on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene provide insights into its chemical properties. The translational energy distributions of photofragments are significant for understanding the impact of fluorine atom substitution (Gu et al., 2001).
  • Electrochemical Fluorination : Research on the side-reactions during the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, is essential for understanding the formation mechanism of various fluorinated compounds (Horio et al., 1996).

Applications in Battery Technology

  • Electrolyte Additive for Batteries : As a bifunctional electrolyte additive in lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene, a related compound, enhances the thermal stability and lowers the flammability of the electrolyte. This contributes significantly to battery safety (Zhang, 2014).

Advanced Organic Synthesis

  • Palladium-Catalyzed Reactions : It is used in palladium-catalyzed carbonylative reactions with various nucleophiles, showing the compound's versatility in creating heterocycles (Chen et al., 2014).

Other Research Areas

  • Spectroscopic Studies : Studies using NMR Spectroscopy and computational modeling to explore chemoselectivity in Grignard reagent formation provide significant insights into the chemical behavior of compounds like 1-bromo-4-fluorobenzene (Hein et al., 2015).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

4-bromo-1-butoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAZASEERQBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476872
Record name 4-Bromo-1-butoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-butoxy-2-fluorobenzene

CAS RN

54509-63-6
Record name 4-Bromo-1-butoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.315 mol of each of 4-bromo-2-fluorophenol (1), 1-butanol and triphenylphosphine were dissolved in 1000 ml of tetrahydrofuran, and 0.315 mol of diisopropyl azodicarboxylate was added dropwise at about 20° C. After the mixture had been stirred overnight, the solvent was removed by distillation in a rotary evaporator, and the residue was subjected to conventional work-up, giving the compound (2) in a yield of 95.6% of theory.
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95.6%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (20.2 g) was added to a water (400 ml) solution of 4-bromo-2-fluorophenol (T-7) (76.4 g), bromobutane (65.8 g) and tetrabutylammonium bromide (TBAB) (6.44 g), and the mixture was heated with stirring at 80° C. for 6 hours under an atmosphere of nitrogen. After the completion of the reaction, the reaction mixture was extracted with heptane, and the organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to leave a black oil. The oil was purified by distillation to give 4-bromo-1-butoxy-2-fluorobenzene (T-8) as a colorless oil (97.5 g) in 98% yield.
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76.4 g
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65.8 g
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6.44 g
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400 mL
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